molecular formula C12H9NO3S2 B2673285 2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid CAS No. 926211-05-4

2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid

Cat. No. B2673285
M. Wt: 279.33
InChI Key: KDWIITILHAOQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid” is a chemical compound with the molecular formula C12H9NO3S2 . It is used for research purposes .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.33 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have focused on synthesizing new aza tricyclic compounds, which include structures similar to the one , through processes like photolysis of dihydromayurone oximes and related compounds. Such synthesis explores the creation of complex organic molecules that could have potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis (Takahashi & Ito, 1983).

Structural Analysis and Reactivity

X-ray crystallography has been employed to study the structure of pentacoordinated organogermanium compounds, illustrating the detailed geometric configurations that molecules similar to the one described can adopt. Understanding these configurations is crucial for the development of new materials and catalysts (Takeuchi et al., 2003).

Exploring Chemical Reactivity

The reactivity of similar compounds has been investigated, revealing potential pathways for further chemical transformations. Such studies are essential for developing new synthetic methodologies that could be applied in creating novel drugs or materials (Jilale et al., 1993).

Biological Activity Studies

There has been research into the synthesis of heterocyclic compounds containing certain moieties for biological activity assessments. These studies aim to discover new compounds with potential therapeutic applications, indicating that molecules with complex structures like the one mentioned could be starting points for drug discovery (Kuran et al., 2013).

Future Directions

Without specific context or research goals, it’s difficult to predict future directions for research or applications involving this compound. It’s used for research purposes , so future studies may explore its properties or potential uses in more detail.

properties

IUPAC Name

2-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c1-6-13-11-9(18-6)4-8(16-5-10(14)15)7-2-3-17-12(7)11/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWIITILHAOQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C3=C2SC=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid

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